
3-Acetyl-6-methyloxane-2,4-dione
Overview
Description
3-Acetyl-6-methyloxane-2,4-dione is a chemical compound with a molecular formula of C8H10O4. It is known for its unique structure, which includes an oxane ring substituted with acetyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methyloxane-2,4-dione can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with acetyl chloride in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like methylene chloride at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Acetyl-6-methyloxane-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methyloxane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where it forms covalent bonds with nucleophiles. This interaction can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high reactivity and use in organic synthesis.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in similar applications but with different reactivity profiles.
Uniqueness
3-Acetyl-6-methyloxane-2,4-dione is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-acetyl-6-methyloxane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h4,7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFLATOFEQQGHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)O1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502260 | |
Record name | 3-Acetyl-6-methyloxane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34241-51-5 | |
Record name | 3-Acetyl-6-methyloxane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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